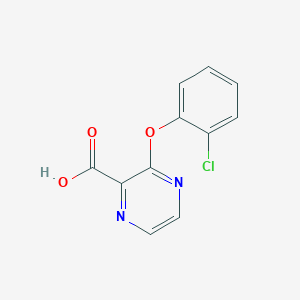
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid
Overview
Description
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid (CPCA) is a heterocyclic compound. It has a molecular formula of C11H7ClN2O3 and a molecular weight of 250.64 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated . Another study synthesized and characterized a series of novel pyrazinoic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with a carboxylic acid group at the 2-position and a 2-chlorophenoxy group at the 3-position .Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research on heterocyclic compounds, including those related to 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid, has demonstrated potential anti-inflammatory and analgesic activities. Compounds in this category have shown notable potency, comparable to indomethacin, a standard anti-inflammatory drug (Abignente et al., 1993).
Synthesis Methods
Studies have focused on developing efficient synthesis methods for related pyrazinecarboxylic acids. These methods are crucial for exploring the chemical and biological properties of these compounds (Sato & Arai, 1982).
Molecular Assembly and Supramolecular Chemistry
The functionalization of related compounds has been explored for their potential in forming unique molecular assemblies. Such assemblies have applications in supramolecular chemistry, including the development of new materials (Kong et al., 2012).
Herbicidal and Abiotic Elicitor Properties
Certain derivatives have been synthesized and evaluated for their herbicidal properties and as abiotic elicitors in plant cultures. This highlights potential agricultural applications (Doležal et al., 2007).
Antimicrobial Activity
Some derivatives have shown significant antibacterial activity, particularly against Gram-positive strains including methicillin-resistant Staphylococcus aureus. This suggests potential use in developing new antimicrobial agents (Krátký et al., 2012).
Electrochromic Materials
Compounds derived from pyrazinecarboxylic acids have been used to create electrochromic materials, which have applications in electronic devices and displays (Zhao et al., 2014).
Antiviral Evaluation
Novel derivatives have been synthesized and evaluated for antiviral properties. This area of research is crucial for the development of new antiviral drugs (Walker et al., 1998).
properties
IUPAC Name |
3-(2-chlorophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)17-10-9(11(15)16)13-5-6-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGSCOVCEFZUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





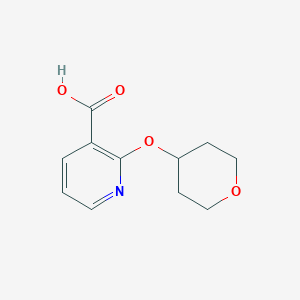

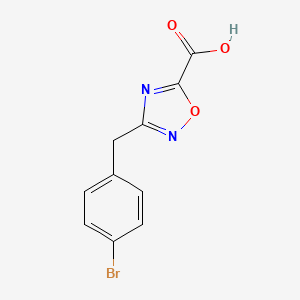



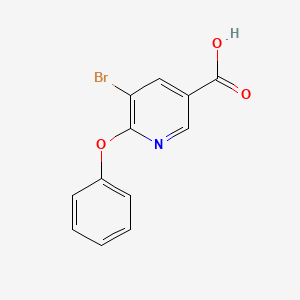

![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
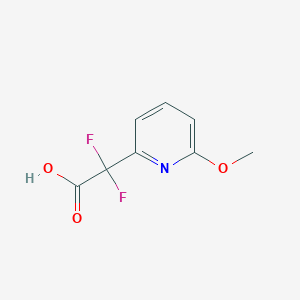
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)